(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995151
InChI:
InChI=1S/C15H14N4O2/c1-8-5-4-6-9(2)12(8)18-19-13-10(3)11(7-16)14(20)17-15(13)21/h4-6,18H,1-3H3,(H,17,20,21)/b19-13-
SMILES:
CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)NC2=O)C#N)C
Molecular Formula:
C15H14N4O2
Molecular Weight:
282.3 g/mol
(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
CAS No.:
Cat. No.: VC0995151
Molecular Formula: C15H14N4O2
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | (5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H14N4O2/c1-8-5-4-6-9(2)12(8)18-19-13-10(3)11(7-16)14(20)17-15(13)21/h4-6,18H,1-3H3,(H,17,20,21)/b19-13- |
| Standard InChI Key | MZKPRXUTZUVWQK-UYRXBGFRSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)N/N=C\2/C(=C(C(=O)NC2=O)C#N)C |
| SMILES | CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)NC2=O)C#N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)NC2=O)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator